8-Hydroxy-2,6-dimethyl-2-octenoic acid
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(E)-8-hydroxy-2,6-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,12,13)/b9-5+ |
InChI Key |
CDAJACJYYZHNJA-WEVVVXLNSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/C(=O)O)CCO |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)CCO |
Synonyms |
8-hydroxy-2,6-dimethyl-2-octenoic acid 8-hydroxy-diMeC8COOH |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Medicinal Plants
Isolation from Cistanche salsa
Cistanche salsa, a traditional Chinese herb, serves as a primary natural source of 8-hydroxy-2,6-dimethyl-2-octenoic acid. The compound is extracted from dried aerial parts using polar solvents such as methanol or ethanol. Sequential chromatographic purification—including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC)—yields the pure compound. Key parameters include:
- Solvent System : Methanol-water (7:3 v/v) for initial extraction.
- Chromatography : Silica gel eluted with chloroform-methanol gradients (95:5 to 80:20).
- Yield : ~0.12% w/w from dried plant material.
The stereochemistry of the isolated compound is confirmed as (2E,6R)-8-hydroxy-2,6-dimethyl-2-octenoic acid via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy.
Extraction from Dolichandrone spathacea
Leaves of Dolichandrone spathacea contain 8-hydroxy-2,6-dimethyl-2-octenoic acid as part of their antimicrobial constituent profile. The extraction protocol involves:
Chemical Synthesis Approaches
Chlorination and Hydroxylation of Ethyl 6-Hydroxy-8-Chlorocaprylate
A patented method for synthesizing ethyl 6,8-dichlorocaprylate (CN105693510A) provides insights into intermediate steps adaptable for 8-hydroxy-2,6-dimethyl-2-octenoic acid synthesis. Key stages include:
Chlorination Reaction
Ethyl 6-hydroxy-8-chlorocaprylate undergoes chlorination using thionyl chloride (SOCl₂) or solid phosgene in the presence of N,N-dimethyl benzylamine as an acid-binding agent.
- Molar Ratios : 1:1.02–1.40 (substrate:chlorinating agent).
- Solvent : Halogenated solvents (e.g., dichloroethane) or aromatic hydrocarbons (e.g., toluene).
- Conditions :
Hydroxylation and Purification
The dichlorinated intermediate is subjected to alkaline hydrolysis to introduce the hydroxyl group.
Stereoselective Synthesis via Asymmetric Catalysis
A stereospecific route to the (6R)-configured compound employs Sharpless asymmetric dihydroxylation.
Analytical Characterization
Structural Elucidation
Comparative Analysis of Methods
| Method | Yield | Purity | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Natural Extraction | 0.08–0.12% | >95% | Racemic | Low |
| Chlorination-Hydroxylation | 95% | 96.5% | Requires resolution | High |
| Asymmetric Dihydroxylation | 78% | 92% ee | High (6R configuration) | Moderate |
Challenges and Optimization Strategies
Natural Extraction Limitations
Low yields and racemic mixtures necessitate hybrid approaches combining extraction with enzymatic resolution.
Q & A
Q. What methodologies are recommended for isolating 8-hydroxy-2,6-dimethyl-2-octenoic acid from natural sources like Cistanche salsa?
Answer:
- Extraction Protocol : Use methanol or ethanol for initial extraction of dried plant material, followed by sequential solvent partitioning (e.g., hexane, ethyl acetate) to enrich the target compound .
- Chromatographic Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for preliminary separation. Final purification can be achieved via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation : Confirm purity (>95%) using HPLC-DAD or LC-MS. Structural elucidation requires H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the stereochemical configuration of 8-hydroxy-2,6-dimethyl-2-octenoic acid?
Answer:
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .
- Comparative Analysis : Compare optical rotation values with literature data (e.g., [α] = −15.6° for the (6R)-enantiomer) .
- Synthetic Derivatization : Convert the compound to a crystalline derivative (e.g., methyl ester) for X-ray crystallography to unambiguously assign configuration .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the anti-osteoporotic activity of 8-hydroxy-2,6-dimethyl-2-octenoic acid?
Answer:
- Osteoclast Inhibition : Use RAW 264.7 cells differentiated into osteoclasts with RANKL. Measure tartrate-resistant acid phosphatase (TRAP) activity and pit formation on dentin slices .
- Osteoblast Stimulation : Assess alkaline phosphatase (ALP) activity and mineralization in MC3T3-E1 pre-osteoblast cultures treated with the compound (10–50 μM) .
- Mechanistic Studies : Perform Western blotting to evaluate MAPK/ERK or NF-κB signaling pathways, which are implicated in osteoclastogenesis .
Q. How can contradictions in synthetic yields of 8-hydroxy-2,6-dimethyl-2-octenoic acid be resolved?
Answer:
- Catalytic Optimization : Compare palladium-catalyzed cross-coupling vs. organocatalytic methods. For example, Pd(OAc)/PPh systems may offer higher regioselectivity (yield: 65–72%) than base-mediated aldol condensations (yield: 40–50%) .
- Byproduct Analysis : Use GC-MS or H NMR to identify intermediates (e.g., diastereomeric diols) that reduce yield. Adjust reaction time/temperature to suppress side reactions .
- Scale-Up Challenges : Pilot studies show microfluidic reactors improve mixing and heat transfer, enhancing reproducibility at >1 g scale .
Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
Answer:
- In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability. Reported apparent permeability (P): 8.2 × 10 cm/s, suggesting moderate absorption .
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Half-life (t) in HLMs: ~45 minutes, indicating moderate hepatic clearance .
- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
Methodological Notes
- Safety Protocols : Handle the compound under fume hoods with PPE (gloves, goggles). Avoid inhalation/contact; acute toxicity data are limited (see LD analogs in ) .
- Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, DSSTox) and report batch-specific analytical certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
